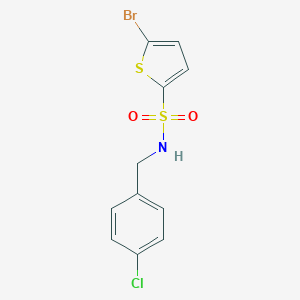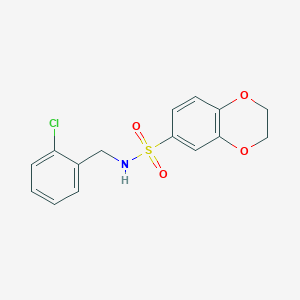![molecular formula C18H21NO2S B296487 N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296487.png)
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons.
Wirkmechanismus
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathway of cytokines. Upon binding of a cytokine to its receptor, JAKs are activated and phosphorylate the receptor, leading to the activation of downstream signaling pathways. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By selectively inhibiting TYK2, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide blocks the downstream signaling of these cytokines, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in vitro and in vivo. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of autoimmune diseases. In addition, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to preserve the function of the immune system, as it does not affect the production of other cytokines or the function of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, its good pharmacokinetic properties, and its efficacy in animal models of autoimmune diseases. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis and analysis, as well as the potential for off-target effects and toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide and other TYK2 inhibitors. First, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide in patients with autoimmune diseases. Second, further studies are needed to elucidate the mechanism of action of TYK2 inhibitors and their effects on the immune system. Third, the development of more selective and potent TYK2 inhibitors could lead to improved efficacy and reduced toxicity. Fourth, the combination of TYK2 inhibitors with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of biomarkers for patient selection and monitoring of treatment response could improve the clinical development of TYK2 inhibitors.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-methylthiophenol with 4-methoxybenzyl bromide in the presence of a base, which leads to the formation of 4-methoxybenzyl 4-methylphenyl sulfide. The second step involves the reaction of the sulfide with 2-bromo-2-methylpropanoic acid, which leads to the formation of the amide product, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide. The synthesis method is well-established and has been published in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown efficacy in animal models of multiple sclerosis and rheumatoid arthritis. The selective inhibition of TYK2 by N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, while preserving the function of the immune system. The compound has also shown good pharmacokinetic properties, including oral bioavailability and long half-life, which make it a promising candidate for clinical development.
Eigenschaften
Molekularformel |
C18H21NO2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-10-17(11-5-13)22-14(2)18(20)19-12-15-6-8-16(21-3)9-7-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
ILIRVBRVPBZLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 4-[3-(2-anilino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B296404.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinyl)acetamide](/img/structure/B296406.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)

![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296415.png)
![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296420.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296423.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296428.png)